molecular formula C12H14BrNO B321929 1-(3-Bromo-4-methylbenzoyl)pyrrolidine

1-(3-Bromo-4-methylbenzoyl)pyrrolidine

Cat. No.: B321929
M. Wt: 268.15 g/mol
InChI Key: IXDPXKNBNCBJSV-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylbenzoyl)pyrrolidine is a pyrrolidine derivative characterized by a benzoyl group substituted with bromine and methyl groups at the 3- and 4-positions of the aromatic ring, respectively. Its molecular formula is C₁₂H₁₄BrNO, with a molecular weight of 268.15 g/mol. The compound’s structure combines the rigidity of the brominated aromatic ring with the conformational flexibility of the pyrrolidine ring, making it a candidate for diverse applications in medicinal chemistry and catalysis . Pyrrolidine derivatives are widely studied for their bioactivity, including enzyme inhibition and receptor modulation, as seen in acetylcholinesterase (AChE) inhibitors and anti-inflammatory agents .

Properties

Molecular Formula

C12H14BrNO

Molecular Weight

268.15 g/mol

IUPAC Name

(3-bromo-4-methylphenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C12H14BrNO/c1-9-4-5-10(8-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3

InChI Key

IXDPXKNBNCBJSV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC2)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Substitution Effects

1-(4-Bromo-2-methylbenzoyl)pyrrolidine (CAS 276678-35-4) is a positional isomer of the target compound, differing in the bromine and methyl group positions (4-bromo-2-methyl vs. 3-bromo-4-methyl). Despite sharing the molecular formula C₁₂H₁₄BrNO, this isomer exhibits distinct physicochemical properties:

  • Boiling Point : Higher due to increased symmetry (predicted).
  • Reactivity : The electron-withdrawing bromine at the para position may alter electrophilic substitution patterns compared to the meta position in the target compound.
  • Bioactivity : Positional changes can affect binding to biological targets, as seen in AChE inhibitors where substituent orientation impacts enzyme active-site interactions .
Property 1-(3-Bromo-4-methylbenzoyl)pyrrolidine 1-(4-Bromo-2-methylbenzoyl)pyrrolidine
Molecular Formula C₁₂H₁₄BrNO C₁₂H₁₄BrNO
Molecular Weight (g/mol) 268.15 268.15
Substituent Positions 3-Bromo, 4-methyl 4-Bromo, 2-methyl
Key Applications Enzyme inhibition, catalysis Not explicitly reported

Functional Group Variations: Sulfonyl vs. Benzoyl

1-[(3-Bromo-4-methoxyphenyl)sulfonyl]pyrrolidine (CAS 332354-62-8) replaces the benzoyl group with a sulfonyl moiety. Key differences include:

  • Electron Effects : The sulfonyl group is stronger electron-withdrawing, reducing aromatic ring reactivity compared to benzoyl.
  • Molecular Formula: C₁₁H₁₄BrNO₃S (vs. C₁₂H₁₄BrNO), with a higher molecular weight (345.25 g/mol).
  • Bioactivity : Sulfonyl derivatives are often associated with enhanced metabolic stability and receptor antagonism, contrasting with benzoyl-based compounds’ enzyme inhibition roles .

Heterocyclic Derivatives: Thiazolidinones and Thiazinanones

Compounds like thiazolidin-4-ones and thiazinan-4-ones derived from 1-(2-aminoethyl)pyrrolidine (e.g., AChE inhibitors) highlight the impact of heterocyclic incorporation:

  • Structural Complexity: Addition of sulfur-containing rings (thiazolidinone/thiazinanone) introduces hydrogen-bonding and steric effects critical for AChE binding.
  • Bioactivity : These derivatives show moderate to strong AChE inhibition (IC₅₀ values in the µM range), outperforming simpler pyrrolidine benzoyl/sulfonyl analogs in neurological applications .

Pharmacologically Active Analogues

  • 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid : Features a fluorinated aromatic ring and carboxylic acid group, enabling anti-inflammatory and antimicrobial activity. Fluorine atoms enhance bioavailability and membrane permeability compared to bromine .
  • 1-(1-Phenylcyclohexyl)pyrrolidine: A hallucinogenic Schedule I compound with a bulky cyclohexylphenyl group. Demonstrates how steric bulk and lipophilicity can shift activity from therapeutic to psychoactive .

Key Research Findings

  • Synthetic Methods : Microwave-assisted synthesis (e.g., ) improves yield and purity for brominated pyrrolidine derivatives compared to traditional heating.
  • Biological Performance: Benzoyl derivatives (e.g., this compound) show promise in enzyme inhibition but require structural optimization for selectivity. Sulfonyl analogs exhibit better metabolic stability but lower intrinsic activity . Heterocyclic derivatives (thiazolidinones) balance potency and solubility, making them lead candidates for Alzheimer’s disease research .

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